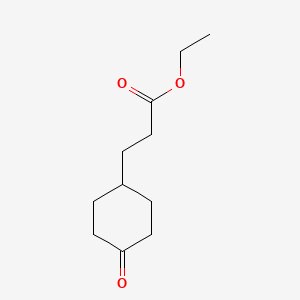

Ethyl 3-(4-oxocyclohexyl)propanoate

Descripción

Ethyl 3-(4-oxocyclohexyl)propanoate (C₁₁H₁₈O₃) is a cyclohexane derivative featuring a ketone group at the 4-position of the cyclohexyl ring and an ethyl propanoate ester moiety at the 3-position. Cyclohexyl derivatives with ketone functionalities are often intermediates in synthesizing complex molecules due to their reactivity in cyclization and substitution reactions .

Propiedades

Número CAS |

58012-66-1 |

|---|---|

Fórmula molecular |

C11H18O3 |

Peso molecular |

198.26 g/mol |

Nombre IUPAC |

ethyl 3-(4-oxocyclohexyl)propanoate |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9H,2-8H2,1H3 |

Clave InChI |

IPJGROZEJICJSS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCC1CCC(=O)CC1 |

SMILES canónico |

CCOC(=O)CCC1CCC(=O)CC1 |

Otros números CAS |

58012-66-1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-oxocyclohexyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-oxocyclohexyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(4-oxocyclohexyl)propanoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Formation of 3-(4-oxocyclohexyl)propanoic acid.

Reduction: Formation of 3-(4-hydroxycyclohexyl)propanoate.

Substitution: Formation of various substituted esters and amides.

Aplicaciones Científicas De Investigación

Ethyl 3-(4-oxocyclohexyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl 3-(4-oxocyclohexyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Positional Isomerism: 3- vs. 2-Substituted Cyclohexyl Derivatives

A critical structural distinction lies in the position of the propanoate chain on the cyclohexyl ring. Ethyl 2-(4-oxocyclohexyl)propanoate (CAS: 31180-85-5) is a positional isomer of the target compound, differing only in the ester group’s attachment site (2-position vs. 3-position). Although data on physical properties (e.g., melting/boiling points) are unavailable, such positional changes often influence steric hindrance, solubility, and reactivity. For instance, 3-substituted derivatives may exhibit enhanced stability in cyclization reactions compared to 2-substituted isomers due to reduced steric strain .

Table 1: Positional Isomer Comparison

| Compound | Substituent Position | Molecular Formula | Key Notes |

|---|---|---|---|

| Ethyl 3-(4-oxocyclohexyl)propanoate | 3 | C₁₁H₁₈O₃ | Potential synthetic intermediate |

| Ethyl 2-(4-oxocyclohexyl)propanoate | 2 | C₁₁H₁₈O₃ | Commercial availability (Aladdin) |

Substituent Variations: Phenyl, Methylthio, and Furyl Groups

Substituents on the cyclohexyl ring significantly alter chemical behavior and applications:

- 4-Phenylcyclohexyl Derivative: Ethyl 3-(4-phenylcyclohexyl)propanoate (C₁₇H₂₂O₂) is synthesized via a radical chain reaction with 84% yield and an 8:2 trans/cis ratio. The phenyl group enhances hydrophobicity, making it suitable for materials science applications, whereas the oxo group in the target compound may favor electrophilic reactivity .

- Methylthio-Substituted Analogs: Ethyl 3-(methylthio)propanoate, identified in pineapple pulp and core, demonstrates high odor activity (91.21 µg·kg⁻¹ in pulp), emphasizing the role of sulfur-containing groups in flavor chemistry. In contrast, the oxo group in the target compound lacks such sensory contributions but may participate in keto-enol tautomerism .

- Furyl-Substituted Derivative: Ethyl 3-(2-furyl)propanoate contains an electron-withdrawing furan group, influencing its electronic profile in Diels-Alder reactions. The oxo group in the target compound may similarly modulate reactivity in conjugate additions .

Table 2: Substituent-Driven Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.